
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a phenyl group, a pentynyl group, and a triisopropylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane typically involves the reaction of a phenylacetylene derivative with a triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation under reduced pressure to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of different organosilicon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various organosilicon derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane: Similar in structure but contains fluorine atoms, which can alter its reactivity and applications.
3-methyl-1-phenylpent-1-yn-3-ol: Contains a hydroxyl group instead of the silyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is unique due to its combination of a phenyl group, a pentynyl group, and a triisopropylsilane moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various applications.
Propriétés
Formule moléculaire |
C20H32OSi |
|---|---|
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
3-phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H32OSi/c1-9-20(10-2,19-14-12-11-13-15-19)21-22(16(3)4,17(5)6)18(7)8/h1,11-18H,10H2,2-8H3 |
Clé InChI |
PHRSMIJYTVADPH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#C)(C1=CC=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


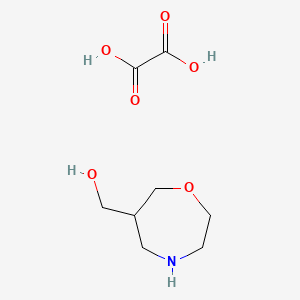
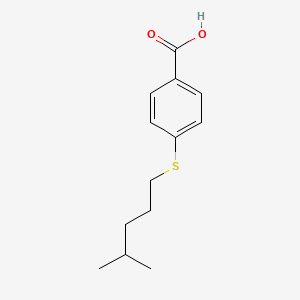
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
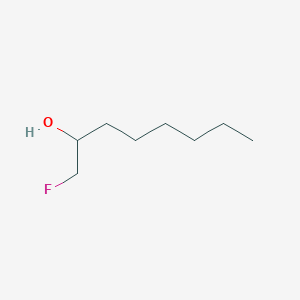
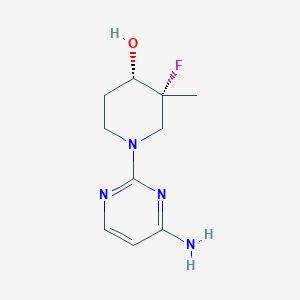
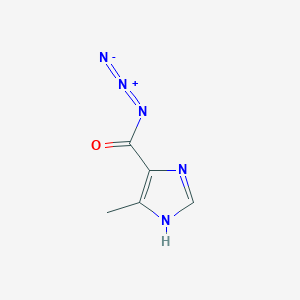
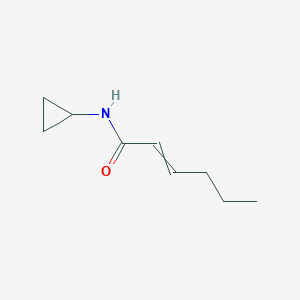


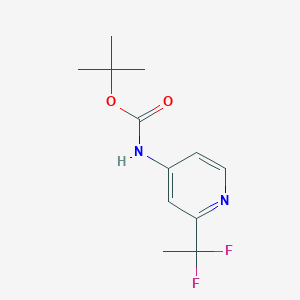
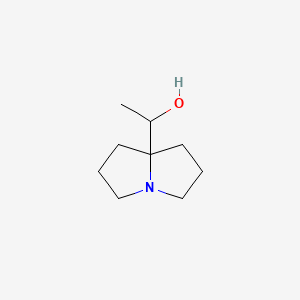
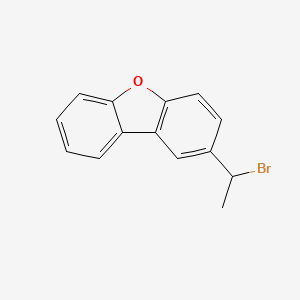
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
